molecular formula C10H10ClNS B8464241 2-(Chloromethyl)-4-ethyl-1,3-benzothiazole CAS No. 951122-93-3

2-(Chloromethyl)-4-ethyl-1,3-benzothiazole

Cat. No. B8464241
Key on ui cas rn: 951122-93-3
M. Wt: 211.71 g/mol
InChI Key: GUCUQDMYLJUMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088791B2

Procedure details

(Method J) A solution of 4-ethyl-1,3-benzothiazol-2-amine (1.0 g, 5.6 mmol, 1 equiv.) and KOH (7.4 g, 112.2 mmol, 20 equiv.) in 2-methoxy-ethanol (9 ml) and H2O (9 ml), was stirred under N2 and under reflux, for 20 h. After cooling at r.t., the mixture was poured into water (150 ml) and extracted with CH2Cl2 (2×40 ml). The aqueous phase was neutralised with conc. HCl and extracted again with CH2Cl2 (3×70 ml). The combined neutral extracts were washed with water (2×60 ml), dried (Na2SO4) and evaporated to dryness under reduced pressure. The yellow-green semi-solid residue (790 mg) was mixed with 2-chloro-1,1,1-trimethoxy ethane (1.62 g, 10.4 mmol) and the mixture was stirred, under N2, at 60° C., for 4 h. Volatiles were removed by evaporation under reduced pressure and the brown liquid residue was purified by column chromatography on silica, eluted with CH2Cl2/hexane (10% and 50%), to give a yellow liquid (406 mg, 34% yield over two steps). HPLC-MS (method 1): m/z 212 [M+H]+, Rt=5.00 min
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
residue
Quantity
790 mg
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:8]2[N:9]=[C:10](N)[S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1)[CH3:2].[OH-].[K+].[Cl:15][CH2:16]C(OC)(OC)OC>COCCO.O>[Cl:15][CH2:16][C:10]1[S:11][C:7]2[CH:6]=[CH:5][CH:4]=[C:3]([CH2:1][CH3:2])[C:8]=2[N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)C1=CC=CC2=C1N=C(S2)N
Name
Quantity
7.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
COCCO
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
residue
Quantity
790 mg
Type
reactant
Smiles
Name
Quantity
1.62 g
Type
reactant
Smiles
ClCC(OC)(OC)OC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred, under N2, at 60° C., for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux, for 20 h
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×40 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted again with CH2Cl2 (3×70 ml)
WASH
Type
WASH
Details
The combined neutral extracts were washed with water (2×60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Volatiles were removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the brown liquid residue was purified by column chromatography on silica
WASH
Type
WASH
Details
eluted with CH2Cl2/hexane (10% and 50%)
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid (406 mg, 34% yield over two steps)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClCC=1SC2=C(N1)C(=CC=C2)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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